5-Methylcyclohexane-1,3-dione
Overview
Description
5-Methylcyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, which is a versatile scaffold for the synthesis of a variety of value-added organic molecules, including heterocycles and natural products. The presence of a methyl group at the 5-position on the cyclohexane ring may influence the reactivity and physical properties of the molecule, potentially leading to the synthesis of unique bioactive compounds .
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives, including those with substituents such as a methyl group, can be achieved through various methods. For instance, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione from 1,2,3,6-tetrahydrobenzocyclobutene-3,6-dione through thermal ring opening is a method that could potentially be adapted for the synthesis of 5-methyl derivatives . Additionally, the synthesis of trifluoromethylated cyclohexane-1,3-dione derivatives has been demonstrated, which suggests that the introduction of a methyl group at the 5-position could be feasible using similar synthetic strategies .
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives has been studied using NMR and GIAO-DFT computational methods. These studies provide insights into the electronic environment of the carbonyl and adjacent methylene groups, which are crucial for understanding the reactivity of the molecule. The addition of a methyl group at the 5-position would likely influence the electronic distribution and steric hindrance, affecting the molecule's reactivity and the types of reactions it can undergo .
Chemical Reactions Analysis
Cyclohexane-1,3-dione and its derivatives participate in a variety of chemical reactions. For example, they can undergo Michael additions to nitro-olefins to form unique heterocyclic structures such as butenolide derivatives . The presence of a methyl group at the 5-position could influence the selectivity and outcome of such reactions, potentially leading to novel compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by their functional groups. The active methylene moiety and the dicarbonyl groups contribute to their reactivity. The introduction of a methyl group at the 5-position would affect the molecule's physical properties such as solubility, boiling point, and melting point, as well as its chemical reactivity. These properties are important for the practical application of these compounds in the synthesis of bioactive molecules .
Scientific Research Applications
Synthesis of Terpenoid and Steroid Intermediates
5-Methylcyclohexane-1,3-dione serves as a starting material in the synthesis of terpenoid and steroid compounds. For instance, it has been used in the efficient synthesis of 9-Methyl-5(10)-Octalin-1, 6-Dione, a valuable synthetic intermediate, obtained through a modified scheme for improved yield (Marshall et al., 1974).
Structural Analysis of Salts
The structure of salts, such as cyclohexane-1,3-dione dioxime hydrochloride, has been investigated using 5-Methylcyclohexane-1,3-dione. Studies on its NMR and IR spectra suggested the salt's enamine form of the oxime (Iwakura et al., 1970).
Development of Trifluoromethyl Building Blocks
This compound has been utilized in creating trifluoromethyl building blocks. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from its sodium salt demonstrates its role in creating reactive intermediates for organic and heterocyclic compounds (Fadeyi & Okoro, 2008).
Anticancer Activity Research
Research into cyclohexane-1,3-dione derivatives, including 5-Methylcyclohexane-1,3-dione, has shown potential anticancer activity. In silico and in vitro studies demonstrated significant activity against breast cancer proteins (Chinnamanayakar et al., 2019).
Electrochemical Reduction Studies
The compound has been the subject of electrochemical studies, such as the reduction of 2-Methylcyclohexane-1, 3-dione at a stainless steel electrode in basic media, leading to valuable insights into its reduction behavior and applications (Sharma et al., 2014).
Multi-Component Reaction Synthesis
It has been used in multi-component reactions, such as in the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, showcasing its versatility in creating complex organic structures (Barakat et al., 2016).
Synthesis of N-Confused Porphyrin Derivatives
Its reactivity with active methylene compounds, demonstrated in the synthesis of N-confused porphyrin derivatives, is another application in complex organic synthesis (Li et al., 2011).
Synthesis of Oxygen-Containing Heterocycles
Cyclohexan-1,3-dione derivatives, including 5-Methylcyclohexane-1,3-dione, are critical for synthesizing six-membered oxygen-containing heterocycles. These compounds are intermediate in creating natural products and bioactive molecules with various therapeutic activities (Sharma et al., 2020).
Pyrolysis and Combustion Studies
Studies on the pyrolysis and combustion of methylcyclohexane have provided insights into the combustion chemistry of cyclohexane derivatives, aiding in developing kinetic models for practical fuels (Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-methylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-6(8)4-7(9)3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIIMPQQPXUKOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332467 | |
Record name | 5-methylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylcyclohexane-1,3-dione | |
CAS RN |
4341-24-6 | |
Record name | 5-methylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylcyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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